D-Ribose
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Overview
Description
Ribose is a simple sugar and carbohydrate with the molecular formula C₅H₁₀O₅. It is a pentose sugar, meaning it contains five carbon atoms. Ribose is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). RNA plays a fundamental role in the coding, decoding, regulation, and expression of genes. Ribose is also involved in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribose can be synthesized through various chemical and biotechnological methods. One common chemical method involves the oxidation of ribitol to ribulose, followed by isomerization to ribose. This process typically requires specific catalysts and controlled reaction conditions .
Industrial Production Methods
Industrial production of ribose often employs microbial and enzymatic strategies. Microorganisms such as bacteria and yeast can be engineered to produce ribose from biomass. Enzymatic methods involve the use of specific enzymes to catalyze the conversion of precursor molecules like ribitol to ribose. These biotechnological approaches are environmentally friendly and can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, ribose can be oxidized to form ribonic acid or reduced to form ribitol. It can also participate in glycosidic bond formation, which is essential for the synthesis of nucleotides and nucleic acids .
Common Reagents and Conditions
Common reagents used in the chemical reactions of ribose include acetic anhydride for esterification, sodium borohydride for reduction, and various acids and bases for catalyzing glycosidic bond formation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from the chemical reactions of ribose include ribonic acid, ribitol, and various nucleotides. These products have significant biological and industrial applications .
Scientific Research Applications
Ribose has numerous scientific research applications across various fields:
Chemistry: Ribose is used as a starting material for synthesizing various organic compounds and nucleotides.
Biology: Ribose is essential for the synthesis of RNA, which is involved in protein synthesis and gene expression.
Medicine: Ribose is investigated for its potential benefits in treating conditions like chronic fatigue syndrome and fibromyalgia. It is also used in the formulation of certain antiviral drugs.
Industry: Ribose is used in the production of energy supplements and as a sweetener in food products .
Mechanism of Action
Ribose exerts its effects primarily through its role in the synthesis of nucleotides and ATP. In the body, ribose is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Ribose also contributes to the synthesis of ATP, providing energy for various cellular processes .
Comparison with Similar Compounds
Ribose is similar to other pentose sugars such as arabinose, xylose, and lyxose. ribose is unique in its role as a component of RNA and its involvement in ATP synthesis. Deoxyribose, another related compound, differs from ribose by lacking one oxygen atom. Deoxyribose is a component of deoxyribonucleic acid (DNA), highlighting the distinct roles of these sugars in nucleic acid biology .
References
Properties
CAS No. |
10257-33-7 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Key on ui other cas no. |
10257-32-6 |
Synonyms |
D Ribose D-Ribose Ribose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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